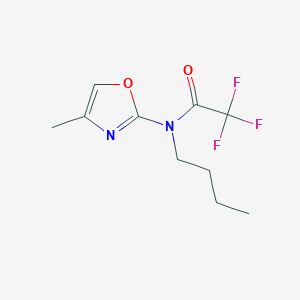
N-Butyl-2,2,2-trifluoro-N-(4-methyl-1,3-oxazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Butyl-2,2,2-trifluoro-N-(4-methyl-1,3-oxazol-2-yl)acetamide: is a chemical compound characterized by the presence of a trifluoromethyl group, an oxazole ring, and a butyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Butyl-2,2,2-trifluoro-N-(4-methyl-1,3-oxazol-2-yl)acetamide typically involves the reaction of 2,2,2-trifluoroacetamide with butylamine and 4-methyl-2-oxazolecarboxylic acid. The reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: N-Butyl-2,2,2-trifluoro-N-(4-methyl-1,3-oxazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or nucleophiles in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
N-Butyl-2,2,2-trifluoro-N-(4-methyl-1,3-oxazol-2-yl)acetamide has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Butyl-2,2,2-trifluoro-N-(4-methyl-1,3-oxazol-2-yl)acetamide involves its interaction with specific molecular targets. The trifluoromethyl group and oxazole ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
- Butyl trifluoroacetate
- 2,2,2-Trifluoro-N-methyl-N-(trimethylsilyl)acetamide
- Ethyl 4,4,4-trifluoro-2-butynoate
Comparison: N-Butyl-2,2,2-trifluoro-N-(4-methyl-1,3-oxazol-2-yl)acetamide is unique due to the presence of both a trifluoromethyl group and an oxazole ring, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
57068-96-9 |
|---|---|
Molecular Formula |
C10H13F3N2O2 |
Molecular Weight |
250.22 g/mol |
IUPAC Name |
N-butyl-2,2,2-trifluoro-N-(4-methyl-1,3-oxazol-2-yl)acetamide |
InChI |
InChI=1S/C10H13F3N2O2/c1-3-4-5-15(8(16)10(11,12)13)9-14-7(2)6-17-9/h6H,3-5H2,1-2H3 |
InChI Key |
DBAXVSWUXDZYAP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C1=NC(=CO1)C)C(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


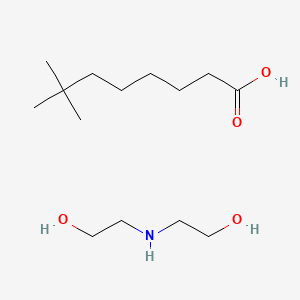

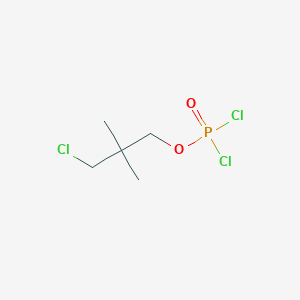
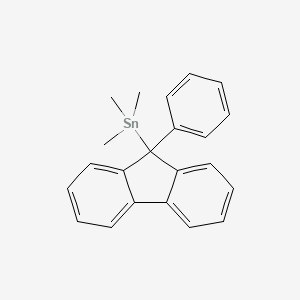
![2-[(Diethylamino)methylidene]-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B14615202.png)
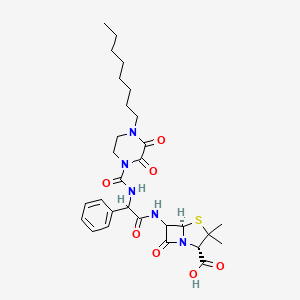

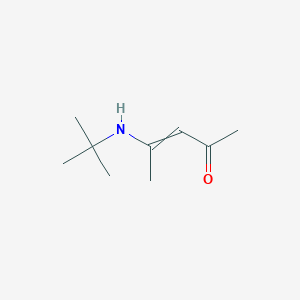
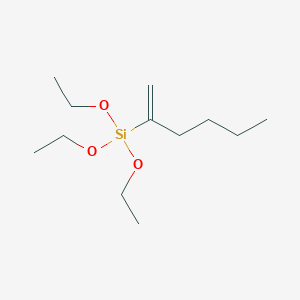
![3-[4-(3-Methylphenyl)piperazin-1-yl]propanamide](/img/structure/B14615251.png)
![1,2,3-Thiadiazolo[4,5-c]pyridine-4,6-diamine](/img/structure/B14615257.png)


![1-(3-hexylsulfanylpropyl)-3-[(E)-hydrazinylidenemethyl]urea](/img/structure/B14615287.png)
